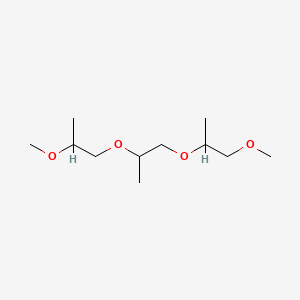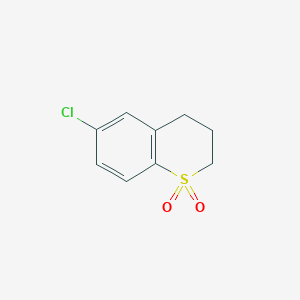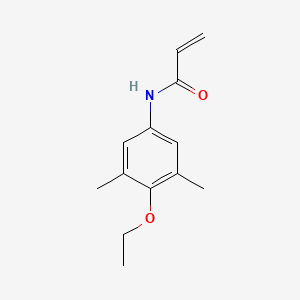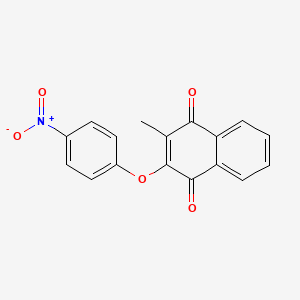
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system substituted with a methyl group, a nitrophenoxy group, and two ketone functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a naphthoquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the nitrophenoxy group but shares the naphthoquinone core.
3-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks the methyl and phenoxy groups.
2-Methyl-3-phenoxynaphthalene-1,4-dione: Similar structure but without the nitro group.
Uniqueness
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is unique due to the presence of both the nitrophenoxy and methyl groups on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92177-51-0 |
|---|---|
Formule moléculaire |
C17H11NO5 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
2-methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c1-10-15(19)13-4-2-3-5-14(13)16(20)17(10)23-12-8-6-11(7-9-12)18(21)22/h2-9H,1H3 |
Clé InChI |
DXNDKXDUZPQHOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



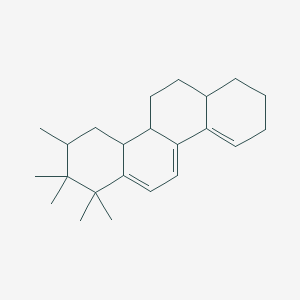
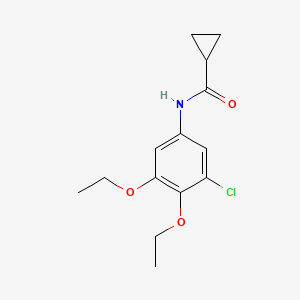
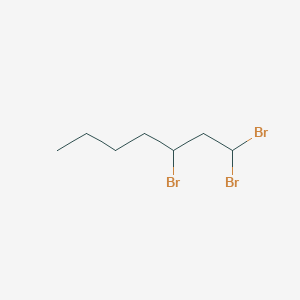
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

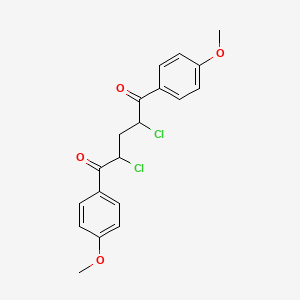
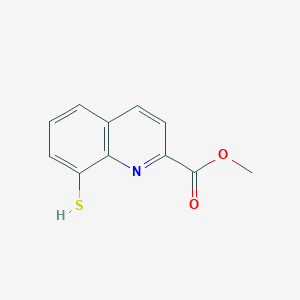
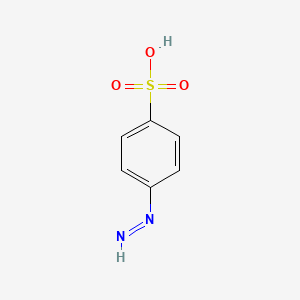
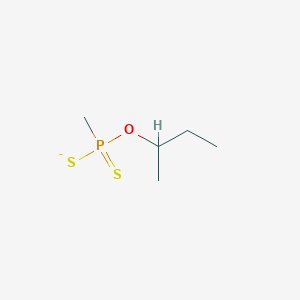
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
